2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Overview
Description
“2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C15H12ClNOS and it has a molecular weight of 289.8 g/mol.
Synthesis Analysis
A series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .Scientific Research Applications
- Phenothiazine derivatives, including this compound, have been studied for their antipsychotic effects. They interact with dopamine receptors in the brain, making them valuable in treating schizophrenia and other psychotic disorders .
- Researchers have explored the antibacterial and antifungal potential of phenothiazine derivatives. These compounds exhibit inhibitory effects against certain microorganisms, making them relevant for infectious disease research .
- Phenothiazine-based molecules, including our compound, possess antioxidant activity. Their ability to scavenge free radicals contributes to cellular protection and may have implications in oxidative stress-related diseases .
- Studies have investigated the anti-cancer properties of phenothiazine derivatives. These compounds exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving reactive oxygen species and apoptosis .
- Phenothiazines, including our compound, have been explored as neuroprotective agents. They may offer benefits in neurodegenerative conditions such as Parkinson’s disease .
- Researchers have identified phenothiazines as inhibitors of enzymes such as MALT1 protease, cholinesterase, and butyryl-cholinesterase. These findings suggest potential therapeutic applications in enzyme-related disorders .
Antipsychotic Properties
Antibacterial and Antifungal Activity
Antioxidant Properties
Anti-Cancer Investigations
Neuroprotective Potential
Enzyme Inhibition
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-phenothiazin-10-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDHJLPQTVVBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326203 | |
Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |
CAS RN |
38076-63-0 | |
Record name | 38076-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.